molecular formula C25H22N2O5 B2886254 N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 888445-14-5

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2886254
CAS No.: 888445-14-5
M. Wt: 430.46
InChI Key: WTEZVSRKALTSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-14-5) is a benzofuran-2-carboxamide derivative supplied with a minimum purity of 95% . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Benzofuran carboxamides are a recognized class of compounds in chemical biology for modulating protein aggregation pathways. Structural analogues of this compound have been identified as potent modulators of Aβ42 fibrillogenesis, a process critically involved in Alzheimer's disease pathology . These small molecules can act as either inhibitors or promoters of aggregation, making them valuable pharmacological tools for studying the mechanisms of amyloid formation and for screening potential therapeutic agents . Furthermore, based on the established mechanism of cationic amphiphilic drugs, compounds with this structural motif have the potential to inhibit lysosomal phospholipase A2 (PLA2G15) . Inhibition of this enzyme is a known mechanism for drug-induced phospholipidosis, a condition of phospholipid accumulation that is a common endpoint in drug toxicity studies . Therefore, this molecule is of significant interest for researchers investigating lysosomal function, phospholipid metabolism, and cellular toxicity mechanisms. Its molecular formula is C25H22N2O5 and it has a molecular weight of 430.46 g/mol .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-3-31-21-15-9-6-12-18(21)26-25(29)23-22(16-10-4-8-14-20(16)32-23)27-24(28)17-11-5-7-13-19(17)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZVSRKALTSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

A. Electron-Donating vs. Electron-Withdrawing Groups

  • Trifluoromethyl and chloro substituents (as in ) are electron-withdrawing, which may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility.

B. Impact on Pharmacokinetics

  • Fluorine (e.g., in ) is known to improve metabolic stability and membrane permeability, a feature absent in the target compound’s current substituent profile.
  • Ethoxy groups (target compound) are bulkier than methoxy or halogen substituents, possibly affecting steric interactions in enzymatic binding sites.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsTemperatureYield (%)
1DCC/DMAP, DMF0–25°C65–75
22-methoxybenzoyl chloride, THF40°C80–85

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., benzofuran core stacking) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxyphenyl vs. methoxybenzamido) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C24_{24}H21_{21}N2_2O5_5) and detects isotopic patterns .
  • FT-IR : Identifies carbonyl stretches (amide I band at ~1650 cm1^{-1}) and aromatic C-H bending .

Basic: How to design initial biological activity screening protocols?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays; IC50_{50} values indicate potency .
    • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the benzamido position to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • Bioisosteric Replacement : Replace the ethoxyphenyl group with pyridyl or thiophene to evaluate steric/electronic impacts .

Q. Table 2: Example SAR Data

AnalogSubstituent (R)IC50_{50} (EGFR, nM)
Parent2-ethoxy12.3 ± 1.2
1a3-fluoro8.7 ± 0.9
1b4-nitro25.6 ± 2.1

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Impurity Analysis : LC-MS to detect trace byproducts (e.g., hydrolyzed amides) that may skew results .
  • Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC50_{50}/IC50_{50} calculations .

Advanced: What computational strategies model its pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict poor solubility (LogP = 3.2) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to assess blood-brain barrier penetration .
  • Metabolite Identification : CypReact software predicts Phase I metabolites (e.g., O-demethylation) .

Advanced: How to address formulation challenges for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use β-cyclodextrin complexes or nanoemulsions (particle size <200 nm) for intravenous delivery .
  • Stability Testing : Monitor degradation under physiological pH (4.5–7.4) via accelerated stability studies (40°C/75% RH) .

Advanced: What methodologies analyze its solid-state properties?

Methodological Answer:

  • Thermal Analysis : DSC/TGA to determine melting points (~195–199°C) and decomposition profiles .
  • Powder XRD : Compare crystallinity vs. amorphous forms; ball milling can enhance bioavailability .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in cocrystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.